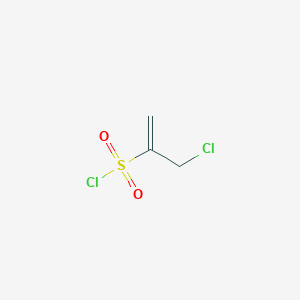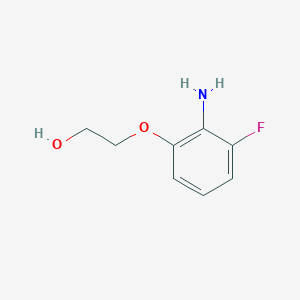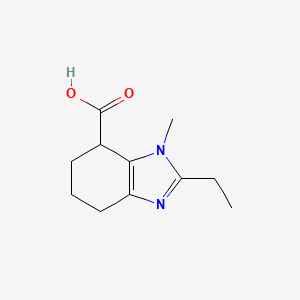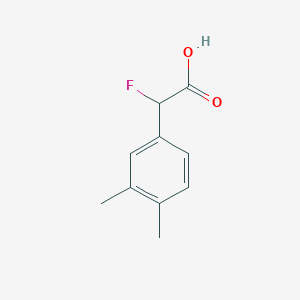
3-Chloroprop-1-ene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroprop-1-ene-2-sulfonyl chloride is a sulfonic acid chloro derivative compound with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroprop-1-ene-2-sulfonyl chloride can be synthesized through various methods. One common method involves the high-temperature chlorination of propylene. In this process, propylene is subjected to high-temperature chlorination after preheating, and the crude product is obtained by condensation and distillation . Another method involves the gas-phase reaction of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroprop-1-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, addition, polymerization, hydrolysis, ammoniation, cyanation, and esterification . These reactions are facilitated by the presence of the sulfonyl chloride and chloro groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, nucleophiles, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .
Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions with nucleophiles can produce various substituted sulfonyl chlorides .
Scientific Research Applications
3-Chloroprop-1-ene-2-sulfonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. In biology and medicine, it is studied for its potential use in drug development and as a tool for modifying biomolecules. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloroprop-1-ene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify biomolecules and other chemical compounds by forming covalent bonds with nucleophilic sites . The molecular pathways involved in these reactions depend on the specific targets and conditions used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Chloroprop-1-ene-2-sulfonyl chloride include other sulfonyl chlorides and chloro derivatives, such as 3-chloroprop-2-ene-1-sulfonyl chloride .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of reactivity and stability. The presence of both the sulfonyl chloride and chloro groups allows it to participate in a wide range of chemical reactions, making it a versatile reagent in various fields of research and industry .
Properties
Molecular Formula |
C3H4Cl2O2S |
|---|---|
Molecular Weight |
175.03 g/mol |
IUPAC Name |
3-chloroprop-1-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C3H4Cl2O2S/c1-3(2-4)8(5,6)7/h1-2H2 |
InChI Key |
DTRVXXBLQQSDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13073169.png)

![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B13073187.png)
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)

![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)


![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)

![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)
